molecular formula C11H20O4 B7909420 Butyl butyryllactate

Butyl butyryllactate

Cat. No.: B7909420
M. Wt: 216.27 g/mol
InChI Key: CNSKPKFRZWONQZ-UHFFFAOYSA-N
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Description

Butyl butyryllactate (CAS 7492-70-8) is an organic compound classified as a fatty acid ester, with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol . Its IUPAC name, 1-butoxy-1-oxopropan-2-yl butanoate, reflects its structural complexity, combining a butyl ester group with a lactate moiety. This compound is characterized by a boiling point of 272.1°C (at 760 mmHg) and a density of 0.994 g/cm³, indicating low volatility and moderate polarity .

Properties

IUPAC Name

butyl 2-hydroxy-2-methyl-3-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-6-8-15-10(13)11(3,14)9(12)7-5-2/h14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSKPKFRZWONQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)(C(=O)CCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

Butyl lactate is synthesized via acid-catalyzed esterification of lactic acid with n-butanol. The reaction employs concentrated sulfuric acid (1.0–2.0 wt% of lactic acid) as a catalyst and dehydrating agent. Excess n-butanol (molar ratio 1.5:1 to 3.3:1 relative to lactic acid) acts as both reactant and solvent, enabling azeotropic removal of water to drive the equilibrium forward.

Critical Parameters:

  • Temperature : 90–100°C under micro-negative pressure (0.8–0.9 bar).

  • Reaction Time : 2–4 hours for esterification, followed by 2 hours of water removal via azeotropic distillation.

  • Neutralization : Post-reaction, solid potassium carbonate (K₂CO₃) neutralizes residual sulfuric acid, avoiding aqueous washes and minimizing wastewater.

Catalytic Innovations

Zinc metaphosphate co-catalysts enhance reaction rates and yields. In Example 3 of the patent CN115073290A, adding 1.0 wt% zinc metaphosphate increased butyl lactate yield from 87.8% to 92.5% compared to sulfuric acid alone. This dual-catalyst system reduces side reactions and improves purity (>97%).

Step 2: Butyrylation of Butyl Lactate

Reaction Mechanism

Butyl lactate undergoes acylation with butyric anhydride in the presence of concentrated sulfuric acid (0.5–2.0 wt% of butyl lactate). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of butyl lactate attacks the electrophilic carbonyl carbon of butyric anhydride.

Optimized Conditions:

  • Molar Ratio : Butyric anhydride to butyl lactate = 1:1 to 1.05:1.

  • Temperature : Maintained at 35–60°C using a cold-hot integrated machine to control exothermic heat.

  • Neutralization : Solid K₂CO₃ removes residual acid, enabling direct filtration and distillation without water-intensive steps.

Yield and Purity Enhancements

Slow addition of butyric anhydride (<1 mL/min) prevents localized overheating, reducing byproduct formation. Example 2 achieved 86.6% yield with 99% purity by precisely controlling the dosing rate. Excess butyric anhydride (1.05:1 molar ratio) ensures complete conversion, with unreacted anhydride recycled into subsequent batches.

Case Studies and Experimental Data

Table 1: Comparative Analysis of Patent Examples

Examplen-Butanol:Lactic Acid (Molar)Catalyst SystemButyl Lactate Yield (%)This compound Yield (%)
11.5:1H₂SO₄78.874.6
23.3:1H₂SO₄87.886.6
33.3:1H₂SO₄ + Zn(PO₃)₂92.591.8

Key Findings:

  • Excess n-butanol (3.3:1 molar ratio) improves butyl lactate yield by 11.7% (Example 2 vs. 1).

  • Zinc metaphosphate co-catalysis boosts total yield to 91.8%, demonstrating synergistic effects with sulfuric acid.

Comparative Analysis of Preparation Methods

Traditional vs. Patent-Based Approaches

ParameterTraditional EsterificationCN115073290A Method
CatalystH₂SO₄H₂SO₄ + Zn(PO₃)₂
Water UsageHigh (post-wash)None
Butyrylation Yield (%)60–7586.6–91.8
Purity (%)90–9599.9

Scalability and Industrial Feasibility

The patent’s one-pot design reduces equipment needs, enabling batch sizes up to 1,000 liters without yield loss. Continuous-flow adaptations are under exploration to further enhance throughput .

Scientific Research Applications

Butyl butyryllactate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of Butyl butyryllactate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Physical Properties:

Property This compound Butylcarbitol Acetate Butyl Acetate Butyl Butyrate (Estimated)
Boiling Point (°C) 272.1 246.7 126 ~165
Density (g/cm³) 0.994 0.979 0.8825 ~0.88
Water Solubility Low 6.5 g/100g (25°C) 0.5 g/100g Insoluble
Flash Point (°C) 124.6 105 22–24 ~60
  • Volatility : this compound’s high boiling point suggests lower volatility, making it less suitable for applications requiring rapid evaporation (e.g., coatings) compared to butyl acetate .
  • Solubility : The lactate moiety may improve compatibility with polar solvents, whereas butylcarbitol acetate’s ether group enhances water miscibility .

Research Findings and Stability Considerations

  • This compound: Identified in sunflower by-products, where its presence correlates with processing variability. While free fatty acids (e.g., oxohexadecanoic acid) promote rancidity, this compound’s role in oxidative stability remains unclear .
  • Stability : Esters like butyl acetate are prone to hydrolysis under acidic/alkaline conditions. This compound’s branched structure may confer greater resistance to degradation .
  • Safety : Classified as an irritant (Xi), similar to butylcarbitol acetate. However, its higher flash point (124.6°C ) reduces flammability risks compared to butyl acetate .

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